molecular formula C21H23ClN2O3S B4114576 N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide

N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide

Cat. No.: B4114576
M. Wt: 418.9 g/mol
InChI Key: QEZXOGDOQMYTRF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the phenoxyacetamide core: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions to form 2-chlorophenoxyacetic acid.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the piperidinylcarbonothioyl group: This step involves the reaction of the intermediate with piperidine and a thiocarbonyl reagent such as thiophosgene or carbon disulfide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a component in agricultural formulations.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonyl)phenoxy]acetamide: Similar structure but lacks the thiocarbonyl group.

    N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinyl)phenoxy]acetamide: Similar structure but lacks both the thiocarbonyl and carbonyl groups.

Uniqueness

N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide is unique due to the presence of the thiocarbonyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-methoxy-4-(piperidine-1-carbothioyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-26-19-13-15(21(28)24-11-5-2-6-12-24)9-10-18(19)27-14-20(25)23-17-8-4-3-7-16(17)22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZXOGDOQMYTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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